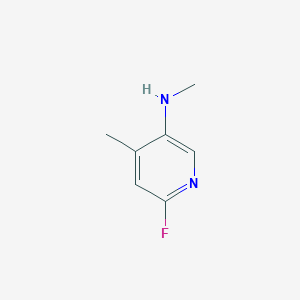

6-fluoro-N,4-dimethylpyridin-3-amine

Description

6-Fluoro-N,4-dimethylpyridin-3-amine is a fluorinated pyridine derivative featuring a dimethylamine group at position 3, a methyl group at position 4, and a fluorine atom at position 6. Its molecular formula is C₇H₁₀FN₃, with a molecular weight of 155.18 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Propriétés

Formule moléculaire |

C7H9FN2 |

|---|---|

Poids moléculaire |

140.16 g/mol |

Nom IUPAC |

6-fluoro-N,4-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H9FN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3 |

Clé InChI |

AFJAKWJSYXCYPW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1NC)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,4-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with a fluorinating agent like Bu4N+F− in DMF at 20°C can yield 2-fluoro-3-bromopyridine . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with F2/N2 in the presence of a strong acid .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

6-fluoro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Applications De Recherche Scientifique

6-fluoro-N,4-dimethylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique properties.

Mécanisme D'action

The mechanism by which 6-fluoro-N,4-dimethylpyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights:

Halogenation Effects :

- Fluorine at position 6 (as in the target compound) reduces metabolic degradation compared to bromine or chlorine, which are bulkier and may hinder binding .

- Chlorine and bromine analogs (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) are often intermediates in drug synthesis due to their reactivity in cross-coupling reactions .

Substituent Positionality: Methyl groups at positions 2 and 4 (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) introduce steric effects that can block unwanted interactions in receptor binding .

Core Heterocycle Differences :

Pharmacological Potential:

- Analogs like 6'-fluoro-N,N-dimethyl spiro compounds (e.g., Cebranopadol) are used in pain management, suggesting that the dimethylamine group in the target compound may play a role in opioid receptor modulation .

- Fluorinated pyridines are prioritized in drug discovery for their balance of stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.